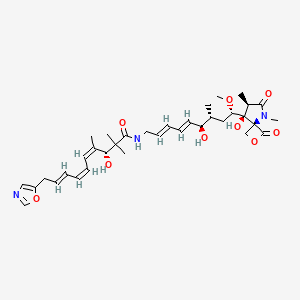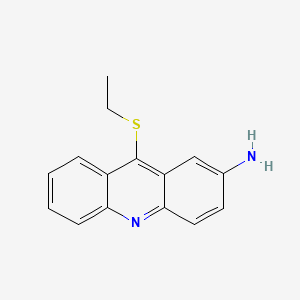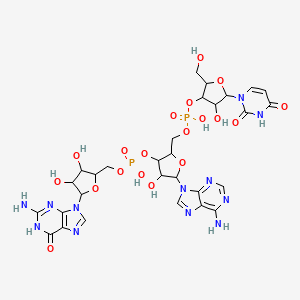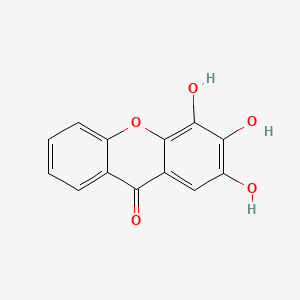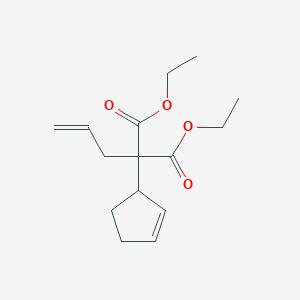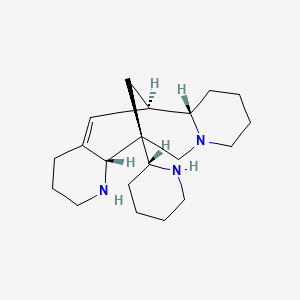
Sweetinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sweetinine is a synthetic sweetening agent known for its intense sweetness and low caloric content. It is widely used as a sugar substitute in various food and beverage products. This compound is particularly valued for its ability to provide sweetness without contributing to the caloric intake, making it a popular choice among individuals seeking to manage their weight or blood sugar levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sweetinine is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of a precursor compound, which undergoes a series of chemical reactions to form the final sweetening agent. The key steps in the synthesis include:
Nitration: The precursor compound is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitrated compound is then reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the corresponding amine.
Acylation: The amine is acylated using an acyl chloride or anhydride to introduce the desired functional groups.
Purification: The final product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sweetinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Sweetinine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of synthetic pathways and reaction mechanisms.
Biology: Investigated for its effects on metabolic pathways and cellular processes.
Medicine: Explored for its potential use in developing low-calorie sweeteners for diabetic patients.
Industry: Utilized in the formulation of sugar-free and low-calorie food and beverage products.
Wirkmechanismus
Sweetinine is compared with other synthetic and natural sweeteners, such as:
Aspartame: Like this compound, aspartame is a low-calorie sweetener but differs in its chemical structure and metabolic pathway.
Sucralose: Sucralose is another synthetic sweetener that is non-caloric and much sweeter than this compound.
Stevia: A natural sweetener derived from the Stevia plant, known for its high sweetness and zero caloric content.
Uniqueness of this compound:
Sweetness Intensity: this compound is known for its high sweetness intensity, which is comparable to other high-intensity sweeteners.
Stability: this compound exhibits good thermal and pH stability, making it suitable for use in a wide range of food and beverage applications.
Safety Profile: this compound has been extensively studied for its safety and has been approved for use in various countries.
Vergleich Mit ähnlichen Verbindungen
- Aspartame
- Sucralose
- Stevia
- Saccharin
- Acesulfame potassium
Sweetinine stands out due to its unique combination of sweetness intensity, stability, and safety, making it a valuable addition to the range of available sweetening agents.
Eigenschaften
CAS-Nummer |
1361-42-8 |
|---|---|
Molekularformel |
C20H33N3 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
(1R,2R,9R,10S)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |
InChI |
InChI=1S/C20H33N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h12,16-19,21-22H,1-11,13-14H2/t16-,17-,18+,19+,20+/m0/s1 |
InChI-Schlüssel |
BVSPPBKONISENN-CENDIDJXSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)[C@]23C[C@H](C=C4[C@H]2NCCC4)[C@@H]5CCCCN5C3 |
Kanonische SMILES |
C1CCNC(C1)C23CC(C=C4C2NCCC4)C5CCCCN5C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


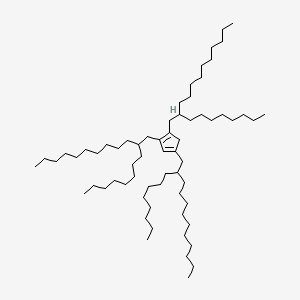
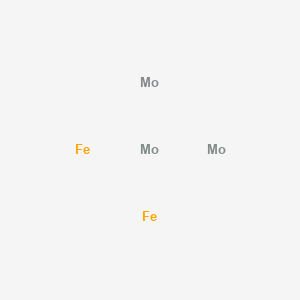

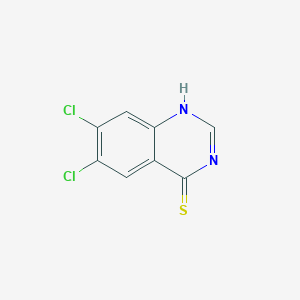
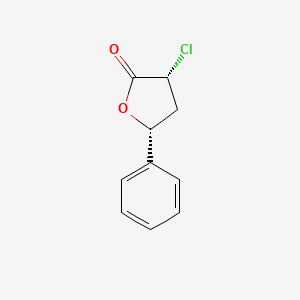
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)

